Diuretic Activity Superiority of Tricyclic Imidazoquinoline Oxime-O-Sulfonic Acid Derivatives vs. Lead Compound M17055 in Canine Model
Among a series of tricyclic 4,5-dihydro-6H-imidazo[4,5,1-ij]quinoline-6-one 6-oxime-O-sulfonic acid derivatives, compounds 2c and 2e exhibited diuretic activity comparable to the lead compound 1a (M17055), while compound 2m demonstrated superior diuretic activity relative to 1a, as assessed in a canine diuresis model [1]. All compounds were directly compared against furosemide and compound 1a as dual references, establishing a quantitative activity hierarchy within the imidazoquinoline scaffold that is not achievable with the non-cyclized quinolinone lead [1].
| Evidence Dimension | Diuretic activity rank order in dogs |
|---|---|
| Target Compound Data | Compounds 2c, 2e (comparable to 1a); Compound 2m (superior to 1a) |
| Comparator Or Baseline | Lead compound 1a (M17055; 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid potassium salt) and furosemide |
| Quantified Difference | 2c/2e: comparable; 2m: superior (exact fold-difference not specified in abstract) |
| Conditions | Oral administration in dogs; comparison against furosemide and compound 1a as reference standards |
Why This Matters
This demonstrates that cyclization of the quinolinone lead into the tricyclic imidazoquinoline scaffold can enhance or maintain diuretic efficacy, providing a structural basis for prioritizing imidazoquinoline derivatives in diuretic drug discovery programs.
- [1] Nishijima K, et al. Synthesis and diuretic activity of 4,5-dihydro-6H-imidazo[4,5,1-ij]quinoline-6-one 6-oxime-O-sulfonic acid derivatives. European Journal of Medicinal Chemistry, 1998, 33(10), 763-774. View Source
